

Application Note: Quantification of Amifostine's Active Thiol Metabolite (WR-1065) by HPLC

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Compound of Interest

Compound Name: Amifostine thiol

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Introduction

Amifostine (WR-2721) is a cytoprotective prodrug used to mitigate the toxic side effects of chemotherapy and radiotherapy.[1][2] In vivo, amifostine is dephosphorylated by alkaline phosphatase to its active and pharmacologically crucial thiol metabolite, WR-1065.[1][2][3] This free thiol is responsible for scavenging free radicals and protecting normal tissues.[1] Accurate quantification of WR-1065 in biological matrices is essential for pharmacokinetic studies and for understanding the efficacy of amifostine treatment. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of WR-1065.

Principle

This method utilizes pre-column derivatization of the thiol group of WR-1065 to enable sensitive and specific detection by UV spectrophotometry. The sulfhydryl group is first alkylated with iodoacetic acid (IAA) to prevent disulfide bond formation. Subsequently, the primary amine is derivatized with o-phthaldialdehyde (OPA) to form a highly fluorescent and UV-absorbent isoindole derivative.[1][3][4][5] The derivatized analyte is then separated by reversed-phase HPLC and quantified.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated HPLC-UV method for WR-1065 quantification in human plasma.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Parameter	Value
Analyte	WR-1065 (Amifostine Thiol)
Internal Standard	Cysteine
Linearity Range	1 - 200 µg/mL
Correlation Coefficient (r^2)	> 0.993
Limit of Detection (LOD)	0.5 µg/mL
Analytical Recovery	~90%
Intra-day Precision (RSD)	< 10%
Inter-day Precision (RSD)	< 10%
Retention Time (WR-1065)	~8.2 min
Retention Time (Amifostine)	~10.5 min
Retention Time (Cysteine)	~13.9 min

Experimental Protocols

Reagents and Materials

- Amifostine (WR-2721) and WR-1065 standards
- Cysteine (Internal Standard)
- Iodoacetic Acid (IAA)
- o-Phthaldialdehyde (OPA)
- 2-Mercaptoethanol (2-ME)
- Methanol (HPLC grade)

- Potassium phosphate monobasic
- Sodium borate
- Perchloric acid
- Human plasma (drug-free)
- HPLC system with UV detector
- Reversed-phase C18 column (e.g., Eurosphere Performance RP-18e, 100 x 4.6 mm)[1][4][5]

Preparation of Solutions

- Mobile Phase: Prepare a mixture of 0.03 M phosphate buffer (pH 2.7) and methanol (60:40 v/v).[1][4][5] Filter and degas before use.
- IAA Solution (0.8 M): Dissolve iodoacetic acid in 0.1 M sodium borate buffer (pH 10.5).
- OPA Reagent: Prepare the OPA derivatizing reagent as required for your specific assay conditions. This typically involves dissolving OPA in a suitable buffer containing a reducing agent like 2-mercaptoethanol.
- Standard Stock Solutions: Prepare stock solutions of WR-1065 and cysteine in a suitable solvent (e.g., 0.05 M HCl).
- Calibration Standards: Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of WR-1065 and a fixed concentration of the internal standard.

Sample Preparation

- Protein Precipitation: To 1 mL of plasma sample (or calibration standard), add an equal volume of cold perchloric acid to precipitate proteins. Vortex and centrifuge.
- Alkylation: Transfer 40 μ L of the supernatant to a clean microcentrifuge tube. Add 100 μ L of 0.8 M IAA solution and 240 μ L of 0.1 M sodium borate buffer (pH 11.5). Incubate for 30 seconds at room temperature.[1]

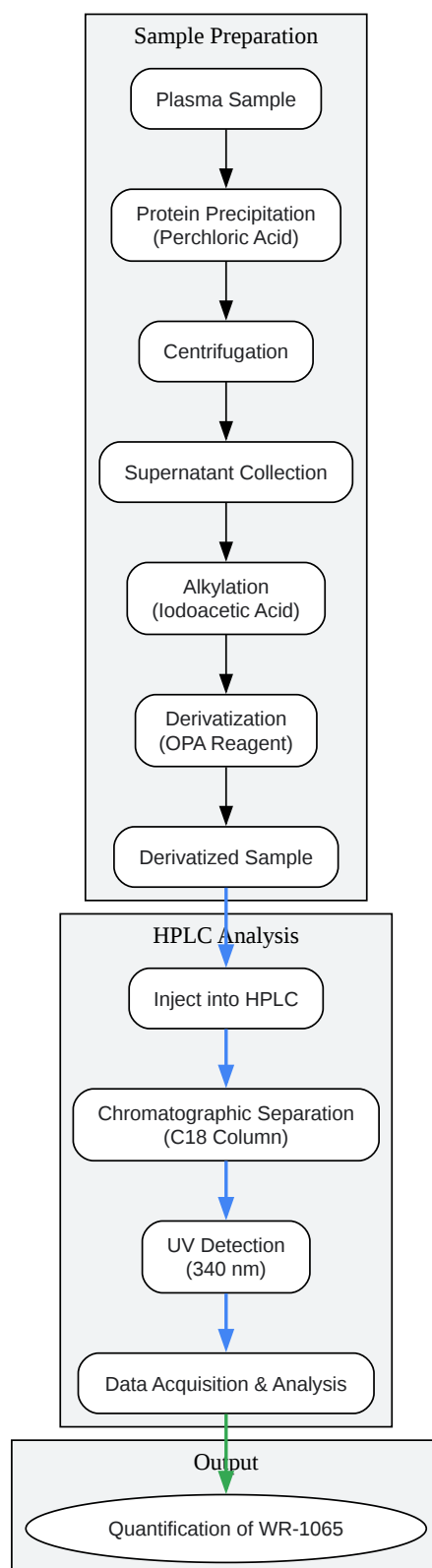
- Derivatization: Add 40 μ L of the OPA reagent to the mixture. After 3 minutes of incubation at room temperature, the sample is ready for injection.[\[1\]](#)

HPLC Analysis

- Column: Eurosphere Performance RP-18e (100 x 4.6 mm) or equivalent.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Mobile Phase: 0.03 M Phosphate Buffer (pH 2.7) : Methanol (60:40 v/v).[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Flow Rate: 1.5 mL/min.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Injection Volume: 100 μ L.[\[1\]](#)
- Detection: UV at 340 nm.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Run Time: Approximately 15 minutes.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the quantification of Amifostine's active thiol metabolite, WR-1065, using HPLC with pre-column derivatization.



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Caption: HPLC workflow for WR-1065 quantification.

Discussion

The described HPLC method with pre-column derivatization offers a sensitive, reproducible, and robust approach for the quantification of WR-1065 in biological matrices like human plasma.[1][3][4][5] The simple extraction procedure and rapid derivatization reaction make it suitable for high-throughput analysis in pharmacokinetic studies.[1] The method demonstrates good linearity, accuracy, and precision over a clinically relevant concentration range.[1][3][5] Alternative methods, such as HPLC with electrochemical detection, can also be employed for the direct analysis of thiols, which may offer advantages in terms of reduced sample preparation complexity.[6] The choice of method will depend on the specific requirements of the study and the available instrumentation.

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